4-Amino-3-cyanopicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
4-amino-3-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-3-4-5(9)1-2-10-6(4)7(11)12/h1-2H,(H2,9,10)(H,11,12) |
InChI Key |
ILDXEKNQLKCLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)C#N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 3 Cyanopicolinic Acid and Its Analogs
Strategies for Pyridine (B92270) Ring Construction
The foundational step in synthesizing complex molecules like 4-amino-3-cyanopicolinic acid is the construction of the pyridine heterocycle. Researchers have developed numerous protocols, including cyclo-condensation, cyclization, and cycloaddition reactions, to create substituted pyridine rings. ijpsonline.com
Cyclization reactions are a powerful and efficient means of constructing heterocyclic ring systems. researchgate.net Many modern methods utilize metal catalysts to facilitate these transformations under mild conditions, often with high regioselectivity.
One notable approach is the copper-catalyzed cascade reaction, which allows for the synthesis of highly substituted pyridines. For instance, a method involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, produces pyridines in good to excellent yields. nih.govorganic-chemistry.org This process is valued for its modularity and tolerance of various functional groups. nih.govorganic-chemistry.org Rhodium-catalyzed C-H activation is another sophisticated strategy, where α,β-unsaturated oximes react with alkynes or alkenes to form substituted pyridines. acs.orgacs.org These reactions often proceed through intermediates like a 7-membered rhodacycle, which then undergoes C–N bond formation to furnish the pyridine product. acs.org
Table 1: Examples of Cyclization Reactions for Pyridine Synthesis
| Starting Materials | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Alkenylboronic acid + α,β-Unsaturated ketoxime O-pentafluorobenzoate | Cu(MeCN)4PF6 | DMF, 4Å molecular sieves, 50°C then 90°C | Highly substituted pyridine | 43-91% | nih.govorganic-chemistry.org |
| β-Aryl-substituted α,β-unsaturated oxime ether + Alkene | Pd(OAc)2, Ligand L10 | Toluene, 130°C | Multisubstituted pyridine | Up to 90% | acs.org |
| α,β-Unsaturated ketoxime + Alkyne | [RhCp*Cl2]2, CsOAc | MeOH, 80°C | Substituted pyridine | Good yields | acs.org |
| Acetophenone + Ammonium (B1175870) acetate | Cu(OTf)2 | Solvent-free | 2,4,6-Triphenyl-pyridine | 71% | ijpsonline.com |
Synthetic strategies can be classified as either convergent or divergent. In a convergent synthesis, different fragments of the final molecule are prepared separately and then combined in the later stages. researchgate.net This approach is often efficient for complex targets. A one-step convergent method for pyridine synthesis involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride, followed by the addition of a π-nucleophile (like an alkyne) and subsequent annulation to form the pyridine ring. organic-chemistry.org This method provides precise control over substituent placement and avoids the isolation of reactive intermediates. organic-chemistry.org
Divergent synthesis, in contrast, involves a common intermediate that is transformed into a variety of different products through various reaction pathways. While less commonly discussed for the initial construction of the pyridine ring itself, divergent approaches are highly relevant for functionalizing a pre-formed pyridine core to create a library of analogs.
Introduction and Modification of Functional Groups
Once the pyridine scaffold is available, the key functional groups—amino, cyano, and carboxyl—must be installed at the correct positions. This often requires overcoming the intrinsic reactivity patterns of the pyridine ring.
Introducing an amino group at the C4 position of a pyridine ring is a significant challenge due to the electronic properties of the heterocycle, which typically favor nucleophilic attack at the C2 and C6 positions. researchgate.net However, several methods have been developed to achieve C4 selectivity.
A primary strategy involves the nitration of a pyridine N-oxide precursor, which directs the nitro group to the 4-position. The resulting 4-nitropicolinic acid N-oxide can then be reduced, for example, through catalytic hydrogenation, to yield the desired 4-aminopicolinic acid. umsl.edu Another modern approach is a direct C4-selective amination that proceeds by employing nucleophilic substitution of hydrogen (SNH). researchgate.net This reaction utilizes an activating agent to form a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with an amine source like aqueous ammonia (B1221849) to furnish the 4-aminopyridine (B3432731) product. researchgate.net A phosphorus-mediated C-H amination has also been reported, where phosphonium (B103445) salt formation occurs selectively at the 4-position, allowing for subsequent conversion to an amino group. nih.gov
Table 2: Methodologies for C4-Amination of Pyridine Derivatives
| Substrate | Reagents/Method | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Picolinic acid N-oxide | 1. H2SO4/HNO3 (Nitration) 2. H2, Pd/C (Reduction) | 4-Nitropicolinic acid N-oxide | 4-Aminopicolinic acid | umsl.edu |
| Substituted Pyridine | 1. Activating Agent 2. Aqueous Ammonia | 4-Pyridyl pyridinium salt | 4-Aminopyridine derivative | researchgate.net |
| Substituted Pyridine | Phosphorus-mediated C-H amination | C4-Phosphonium salt | 4-Aminopyridine derivative | nih.gov |
The introduction of a cyano group at the C3 position is another synthetic hurdle. Direct C-H cyanation methods for pyridines are relatively rare. researchgate.net A successful strategy involves a tandem process where the pyridine is first reduced to a dihydropyridine (B1217469) intermediate in situ. researchgate.net This intermediate then reacts with an electrophilic cyanating agent to install the cyano group, followed by re-aromatization. researchgate.net This method has proven suitable for the late-stage functionalization of complex pyridine-containing molecules. researchgate.net
An alternative "umpolung" strategy utilizes Zincke imine intermediates to reverse the normal electronic properties of the pyridine ring. nih.gov This approach enables regioselective C3 functionalization, including thiocyanation, by making the C3 position susceptible to attack by electrophilic radical species. nih.gov
Table 3: Methodologies for C3-Cyanation of Pyridines
| Method | Reagents | Key Intermediate | Selectivity | Reference |
|---|---|---|---|---|
| Tandem Reduction/Cyanation | Reducing agent + Cyano electrophile | Dihydropyridine | C3-selective | researchgate.net |
| Umpolung Strategy | DNP-Cl, Pyrrolidine, Radical source | N-DNP Zincke imine | C3-selective | nih.gov |
| Via Pyridine 1-Oxide | Trimethylsilanecarbonitrile, Dimethylcarbamoyl chloride | 1-(dimethylcarbamoyloxy)pyridinium salt | Regioselective at C2 or C6 | clockss.org |
The picolinic acid moiety is characterized by a carboxylic acid group at the C2 position. A common and commercially viable method for its synthesis is the hydrolysis of a corresponding nitrile (a 2-cyanopyridine). wikipedia.org The 2-cyanopyridine (B140075) precursor is often produced via the ammoxidation of 2-methylpyridine (B31789) (2-picoline). wikipedia.org Alternatively, direct oxidation of the methyl group of 2-picoline using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can also yield picolinic acid. wikipedia.org In syntheses where the cyano group is introduced at a different position (e.g., C3), the C2-carboxyl group must be installed from a different precursor, such as by hydrolysis of a C2-nitrile or oxidation of a C2-alkyl group present on the starting heterocycle.
Table 4: Common Reactions to Form the Picolinic Acid Moiety
| Precursor | Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Cyanopyridine | H2O, H+ or OH- | Nitrile Hydrolysis | Picolinic acid | wikipedia.org |
| 2-Methylpyridine (2-Picoline) | KMnO4 | Side-chain Oxidation | Picolinic acid | wikipedia.org |
Advanced Synthetic Techniques
The synthesis of complex molecules such as this compound and its analogs often requires sophisticated chemical strategies to achieve desired regioselectivity and functional group tolerance. Advanced synthetic methodologies, including selective catalytic hydrogenations, biocatalytic transformations, and multi-component reactions, offer efficient and elegant solutions for constructing these highly substituted pyridine scaffolds.
Catalytic Hydrogenation in Selective Dechlorination for Related Compounds
Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups. In the synthesis of picolinic acid derivatives, it is particularly valuable for selective dechlorination, allowing for the targeted removal of chlorine atoms from a polychlorinated pyridine ring without affecting other sensitive groups. This technique is crucial for transforming readily available chlorinated precursors into valuable, less halogenated intermediates.
A notable application of this method is the reduction of 4-amino-3,5,6-trichloropicolinic acid, a compound also known as Picloram (B1677784). Research has demonstrated that by carefully selecting the catalyst and reaction conditions, specific chlorine atoms can be removed. For instance, the reduction of 4-amino-3,5,6-trichloropicolinic acid to 4-amino-3,6-dichloropicolinic acid can be achieved using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. google.com This process is typically carried out under controlled temperature, pressure, and pH to ensure the selective removal of the chlorine atom at the 5-position. google.com
Another documented synthesis involves the catalytic hydrogenation of Picloram to produce 4-aminopicolinic acid. chemicalbook.com This transformation requires more extensive dechlorination. The process involves treating a suspension of Picloram with a 10% Pd/C catalyst in an aqueous solution of lithium hydroxide (B78521) under a hydrogen atmosphere. chemicalbook.com The reaction proceeds over several hours at elevated temperatures to afford the desired 4-aminopicolinic acid in high yield after acidification. chemicalbook.com
These examples highlight the utility of catalytic hydrogenation for the selective synthesis of substituted aminopicolinic acids from polychlorinated starting materials. The selectivity of the dechlorination is a key advantage, providing a reliable route to specific isomers that might be difficult to obtain through other synthetic approaches.
Table 1: Examples of Catalytic Hydrogenation for Dechlorination
| Starting Material | Product | Catalyst | Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Amino-3,5,6-trichloropicolinic acid (Picloram) | 4-Amino-3,6-dichloropicolinic acid | Pd/C | Hydrogen gas, specific temperature, pressure, and pH | Not specified | google.com |
Biocatalytic Approaches in Amino Acid Derivative Synthesis
Biocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, offering high selectivity and efficiency under mild reaction conditions. Enzymes, renowned for their catalytic prowess, are increasingly employed for the synthesis of complex molecules like non-standard amino acids and their derivatives. nih.govnih.gov Although a direct biocatalytic route to this compound is not prominently documented, the principles and methods applied in the synthesis of related structures demonstrate the potential of this approach.
One strategy involves the use of enzymes to catalyze C-C bond formation, a fundamental process in building molecular complexity. For example, the enzyme UstD, a pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzyme, performs a highly selective decarboxylative aldol (B89426) addition. nih.gov It utilizes L-aspartate as a nucleophilic precursor, which, after decarboxylation, attacks various aldehyde substrates to form γ-hydroxy amino acids. nih.gov This type of enzymatic reaction showcases the potential for creating functionally rich amino acids from simple, commercially available starting materials. nih.gov
Another relevant biocatalytic method is the one-step production of picolinic acids from aminophenols, catalyzed by 2-aminophenol (B121084) 1,6-dioxygenase. oup.com This enzyme cleaves the aromatic ring of ortho-aminophenols, and the resulting intermediates spontaneously cyclize to form picolinic acids. Resting cells of Escherichia coli harboring the gene for this dioxygenase have successfully converted 2-aminophenol and its derivatives into the corresponding picolinic acids with yields exceeding 90%. oup.com This provides a convenient strategy for synthesizing substituted picolinic acids and highlights how biocatalysis can be engineered to produce specific heterocyclic scaffolds. oup.com The development of such enzymatic processes for the synthesis of chiral alcohols and amino acids is a significant area of research for pharmaceutical development. mdpi.com
Table 2: Biocatalytic Methods for Amino Acid & Derivative Synthesis
| Enzyme/System | Reaction Type | Substrates | Product(s) | Key Features | Reference |
|---|---|---|---|---|---|
| UstD (engineered) | Decarboxylative Aldol Addition | L-Aspartate, various aldehydes | γ-Hydroxy non-standard amino acids | Stereoselective C-C bond formation from simple precursors. | nih.gov |
| 2-Aminophenol 1,6-dioxygenase | Ring Cleavage & Cyclization | 2-Aminophenol, 6-amino-m-cresol | Picolinic acid, 5-methylpicolinic acid | >90% yield, one-step conversion to picolinic acid scaffold. | oup.com |
Multi-component Reactions for Diverse Chemical Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all starting materials. nih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it an invaluable tool in drug discovery and materials science. nih.govrsc.org MCRs provide an effective pathway to construct complex heterocyclic scaffolds like those of picolinic acid derivatives.
A notable example is the synthesis of picolinate (B1231196) and picolinic acid derivatives through a four-component reaction. rsc.org This reaction involves the combination of an α-keto acid (like ethyl 2-oxopropanoate), ammonium acetate, malononitrile, and various aldehydes. The process is facilitated by a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, which enables the reaction to proceed efficiently under ambient temperature in ethanol. rsc.org This MCR assembles the substituted pyridine ring in a single step, offering a versatile route to a wide range of picolinate derivatives by simply varying the aldehyde component. rsc.org
The mechanism of such MCRs often involves a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps, to build the final heterocyclic product. The use of picolinic acid itself as an organo-catalyst in other MCRs, for instance, in the synthesis of substituted imidazoles, further underscores the importance of this structural motif in the development of synthetic methodologies. researchgate.net These reactions avoid hazardous reagents and complex purification procedures, aligning with the principles of green chemistry. researchgate.net
Table 3: Multi-component Reaction for Picolinate Synthesis
| Reactants | Catalyst | Solvent | Product Scope | Key Advantages | Reference |
|---|---|---|---|---|---|
| Ethyl 2-oxopropanoate, Ammonium acetate, Malononitrile, Various aldehydes | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Ethanol | Picolinate and picolinic acid derivatives | High efficiency, ambient temperature, atom economy, diverse scaffolds. | rsc.org |
Chemical Reactivity and Derivatization of 4 Amino 3 Cyanopicolinic Acid
Reactions of the Amino Group
The amino group in 4-amino-3-cyanopicolinic acid is a primary amine attached to an aromatic ring, which influences its reactivity.
Nucleophilic Substitution Reactions
The amino group, possessing a lone pair of electrons on the nitrogen atom, can act as a nucleophile. libretexts.org In principle, it can participate in nucleophilic substitution reactions, displacing a leaving group on another molecule. byjus.com However, the reactivity of the amino group in this specific compound can be influenced by the electron-withdrawing effects of the adjacent cyano and carboxylic acid groups, as well as the pyridine (B92270) ring itself.
A common reaction involving primary amines is their conversion to other functional groups. For instance, primary amines can be converted into a tetrazole ring. This transformation has been demonstrated on 4-amino-3-phenylbutanoic acid, where the amino group reacts with triethyl orthoformate and sodium azide (B81097) in acetic acid to form a tetrazole derivative. arkat-usa.org
Amidation and Acylation
The amino group of this compound can readily undergo acylation reactions with acylating agents like acyl chlorides or anhydrides to form amides. cognitoedu.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. cognitoedu.org The reaction is often carried out in the presence of a base to neutralize the acid byproduct. fishersci.it
For example, the acylation of the amino group of methyl 4-amino-3-phenylbutanoate has been achieved using acetyl chloride in pyridine to yield the corresponding N-acetyl derivative. arkat-usa.org Similarly, various methods exist for direct amidation between carboxylic acids and amines, often employing coupling agents or catalysts. organic-chemistry.org
Reactions of the Cyano Group
The cyano, or nitrile, group is a versatile functional group that can undergo several important transformations. ebsco.com
Reduction to Amines
The cyano group can be reduced to a primary amine (-CH2NH2). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). libretexts.org This reduction provides a method for introducing an aminomethyl group. Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to reduce a variety of nitriles to primary amines in excellent yields. organic-chemistry.org
The general reaction is as follows: R-C≡N + 4[H] → R-CH2NH2
Hydrolysis to Carboxylic Acids or Amides
The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. ebsco.comlibretexts.org The reaction can proceed in either acidic or basic conditions and typically occurs in two stages: first, the formation of an amide intermediate, followed by further hydrolysis to the carboxylic acid. libretexts.org
Acid-catalyzed hydrolysis: The nitrile is heated with an acid, such as hydrochloric acid. The final product is the carboxylic acid and an ammonium (B1175870) salt. libretexts.org CH3CN + 2H2O + HCl → CH3COOH + NH4Cl libretexts.org
Base-catalyzed hydrolysis: The nitrile is heated with a base, like sodium hydroxide (B78521). This process yields the salt of the carboxylic acid and ammonia (B1221849). libretexts.org CH3CONH2 + NaOH → CH3COONa + NH3 cognitoedu.org
Enzymatic hydrolysis of nitriles to carboxylic acids is also possible. Nitrilases can convert nitriles directly to carboxylic acids, while nitrile hydratases convert them to amides, which are then hydrolyzed by amidases. researchgate.net For instance, nitrilases from Fusarium solani O1 and Aspergillus niger K10 have been used for the continuous hydrolysis of 4-cyanopyridine (B195900) to isonicotinic acid. nih.gov
Reactions of the Carboxylic Acid Group
The carboxylic acid group (-COOH) is acidic and can undergo reactions typical of this functional group. savemyexams.com
One of the most common reactions of carboxylic acids is esterification. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid, to form an ester. savemyexams.com
Another key reaction is the formation of amides. Carboxylic acids can be coupled with amines to form amide bonds. This transformation often requires the use of coupling reagents to activate the carboxylic acid. A wide variety of such reagents are available, including carbodiimides like DCC and EDC, as well as uronium salt reagents like HATU and HBTU. fishersci.it For example, 2-cyanonicotinic acid has been efficiently coupled with methyl esters of L-α-amino acids to form intermediate amides. thieme-connect.com
The carboxylic acid can also be converted to an acyl chloride by reacting it with reagents like thionyl chloride. The resulting acyl chloride is a highly reactive intermediate that can readily undergo further reactions, such as acylation of amines. fishersci.it
Esterification
The carboxylic acid group at the C-2 position of this compound can be readily converted to its corresponding esters. This transformation is fundamental for modifying the compound's solubility, acting as a protecting group, or for further synthetic manipulations. Common methods for esterification are applicable.
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org The reaction is an equilibrium process, and to drive it towards the product, the water formed is typically removed, or an excess of the alcohol is used. libretexts.orgresearchgate.net
Mild Esterification Methods: For substrates that may be sensitive to harsh acidic conditions, milder methods are employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for forming esters at room temperature. orgsyn.orgorganic-chemistry.org This method is particularly useful for reactions with sterically hindered alcohols. organic-chemistry.org The reaction proceeds through a reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org
Table 1: General Methods for the Esterification of Carboxylic Acids
| Method | Reagents & Conditions | Characteristics |
| Fischer-Speier Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium-driven; suitable for simple alcohols. libretexts.org |
| Steglich Esterification | Alcohol (R'-OH), DCC, DMAP (catalyst), Dichloromethane, 0°C to RT | Mild conditions; suitable for acid-labile and sterically hindered substrates. orgsyn.orgorganic-chemistry.org |
| Acyl Chloride Route | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride2. Alcohol (R'-OH) | Highly reactive; proceeds vigorously at room temperature. libretexts.org |
Amide Formation
The carboxylic acid moiety can also be transformed into a wide array of primary, secondary, or tertiary amides. This is often achieved by activating the carboxylic acid followed by reaction with ammonia or a suitable primary or secondary amine. libretexts.org
Via Acid Chlorides: A common route involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with amines to yield the corresponding amide. libretexts.org
Direct Coupling Methods: To avoid the harsh conditions of acid chloride formation, direct coupling methods are frequently used. These involve peptide coupling reagents that activate the carboxylic acid in situ. A relevant example is the use of (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) to couple a related cyanopicolinic acid derivative with an amine in the presence of a base like triethylamine. google.com Other common coupling agents include DCC and various boronic acid derivatives which can catalyze direct amidation at room temperature. organic-chemistry.org
Table 2: Common Reagents for Amide Bond Formation from Carboxylic Acids
| Method | Reagents & Conditions | Notes |
| Acid Chloride Route | 1. SOCl₂ or (COCl)₂2. Amine (R'R''NH) | Two-step process; generally high yielding. libretexts.org |
| Peptide Coupling | Coupling Agent (e.g., PyBOP, DCC), Amine (R'R''NH), Base (e.g., Et₃N), Solvent (e.g., DMF) | One-pot reaction under mild conditions; wide substrate scope. google.comorganic-chemistry.org |
| Boronic Acid Catalysis | Catalytic Boronic Acid (e.g., MIBA), Amine, Molecular Sieves, RT | Catalytic, direct amidation under mild conditions. organic-chemistry.org |
Pyridine Ring Modifications
The electronic nature of the pyridine ring in this compound is complex, influenced by the electron-donating amino group, the electron-withdrawing cyano and carboxyl groups, and the inherent electron-deficient character of the pyridine nitrogen atom.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on pyridine rings is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. uomustansiriyah.edu.iqpressbooks.pub However, the reactivity and regiochemistry of substitution are dictated by the existing substituents.
Amino Group (-NH₂ at C4): This is a powerful activating group and directs electrophilic attack to the ortho and para positions. wikipedia.org In this molecule, it strongly activates the C3 and C5 positions.
Cyano Group (-CN at C3): This is a strong deactivating group and directs incoming electrophiles to the meta position (C5).
Carboxylic Acid Group (-COOH at C2): This is also a deactivating group that directs to the meta positions (C4 and C6).
Pyridine Nitrogen: Deactivates the alpha (C2, C6) and gamma (C4) positions.
Considering these combined effects, the C5 position is the most likely site for electrophilic attack. It is activated by the potent amino group at the ortho position and is the meta position relative to the deactivating cyano group. The C6 position is strongly deactivated by both the adjacent pyridine nitrogen and the meta-directing carboxylic acid. The C3 and C4 positions are already substituted. Therefore, reactions such as nitration or halogenation, if they were to occur, would be expected to yield the 5-substituted derivative.
Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |
| -NH₂ | C4 | +M, -I | Strongly Activating | Ortho, Para |
| -CN | C3 | -M, -I | Strongly Deactivating | Meta |
| -COOH | C2 | -M, -I | Deactivating | Meta |
| Ring Nitrogen | N1 | -I, -M | Strongly Deactivating | Meta (to itself) |
Nucleophilic Aromatic Substitution on Halogenated Analogs
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic rings, particularly when a good leaving group (like a halogen) is present. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups at positions ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.publibretexts.org
For halogenated analogs of this compound, such as 4-amino-6-chloro-3-cyanopicolinic acid or 4-amino-3,6-dichloropicolinic acid, the chlorine atoms serve as leaving groups for SNAr reactions. google.com The pyridine nitrogen, the cyano group, and the carboxyl group all act as electron-withdrawing groups that activate the ring toward nucleophilic attack. A nucleophile can displace the halogen atom, providing a versatile method for introducing a wide range of functionalities. For instance, in 2,4-dichloroquinazoline, a related heterocyclic system, nucleophilic attack occurs regioselectively at the C4 position. mdpi.com In the case of a 6-chloro analog, the halogen is at a position activated by the ring nitrogen and the C2-carboxyl and C3-cyano groups, making it susceptible to displacement by various nucleophiles like amines, alkoxides, or thiolates.
Chemo- and Regioselective Transformations
The presence of multiple reactive sites on this compound makes chemo- and regioselectivity crucial aspects of its chemistry.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others.
Reduction: Different reducing agents can target specific functional groups. For example, catalytic hydrogenation might reduce the cyano group to an aminomethyl group (H₂/Pd) or the pyridine ring to a piperidine (B6355638) ring under more forcing conditions. umsl.edu The selective reduction of a halogen substituent over other groups is also a key transformation, as demonstrated in the synthesis of 4-amino-3,6-dichloropicolinic acid from a trichloropicolinic acid precursor via catalytic hydrogenation, which selectively removes the chlorine at the 5-position. google.com The reduction of a pyridinecarboxylic acid to the corresponding methylpyridine has been achieved using samarium diiodide (SmI₂), showcasing another potential selective transformation. clockss.org
Hydrolysis: The cyano group can be selectively hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid under controlled acidic or basic conditions. This allows for the transformation of the 3-cyano group while leaving the picolinic acid and amino functionalities intact.
Regioselectivity , the control of reaction at a specific position, is paramount in modifying the pyridine ring.
As discussed under EAS (3.4.1), electrophilic attack is predicted to occur selectively at the C5 position.
For halogenated analogs, SNAr reactions (3.4.2) provide a regioselective method for functionalizing the ring at the position of the halogen. For example, in a molecule with halogens at both C3 and C6, the relative reactivity would depend on the electronic environment, allowing for potential stepwise and regioselective substitutions.
Table 4: Examples of Potential Chemo- and Regioselective Reactions
| Reaction Type | Reagents/Conditions | Functional Group Transformation | Selectivity |
| Selective Reduction | H₂, Catalyst (e.g., Pd/C) | -Cl → -H | Chemoselective |
| Reduction | SmI₂, H₂O | -COOH → -CH₃ | Chemoselective |
| Hydrolysis | Controlled H⁺ or OH⁻, H₂O | -CN → -CONH₂ | Chemoselective |
| Electrophilic Substitution | Electrophile (e.g., Br₂), Lewis Acid | C₅-H → C₅-Br | Regioselective |
| Nucleophilic Substitution | Nucleophile (e.g., R-NH₂), Heat | C₆-Cl → C₆-NHR (on a 6-chloro analog) | Regio- and Chemoselective |
Structure Activity Relationship Sar Studies of 4 Amino 3 Cyanopicolinic Acid Derivatives
Influence of Substituents on Biological Potency and Selectivity
The biological activity of 4-amino-3-cyanopicolinic acid derivatives can be significantly altered by modifying the substituents at various positions on the picolinic acid ring. These modifications influence the molecule's interaction with its biological target, as well as its absorption, translocation, and metabolism within the target organism.
Role of the Amino Group at Position 4
The amino group at the 4-position of the picolinic acid ring is a critical determinant of biological activity. This functional group is known to participate in key interactions, such as hydrogen bonding and electrostatic interactions, with the active sites of target enzymes or receptors. The nucleophilicity of the amino group also makes it a key site for synthetic modifications. For instance, the free amino group can be reacted to form a variety of derivatives, including N-amides, carbamates, ureas, and sulfonamides, by reacting it with suitable acid halides, chloroformates, or sulfonyl chlorides. google.com
The presence of the 4-amino group is a common feature in a class of synthetic auxin herbicides. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA) but often bind to different receptor proteins. nih.govgoogle.com For example, picolinate (B1231196) auxinic herbicides have been shown to interact specifically with certain F-box proteins, such as AFB5, which are distinct from the primary IAA receptor, TIR1. google.com This differential binding is a key factor in their herbicidal selectivity.
Impact of the Cyano Group at Position 3
The introduction of a cyano group at the 3-position of the picolinic acid ring has a notable impact on the herbicidal potency of these compounds. Research has shown that replacing a methyl group with a more electron-withdrawing cyano group can enhance herbicidal activity. mdpi-res.com This suggests that the electronic properties of the substituent at this position play a significant role in the molecule's interaction with its target site.
Significance of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position is a fundamental feature for the biological activity of picolinic acid derivatives, particularly those acting as synthetic auxin herbicides. wiley.com This group is typically required in its anionic, carboxylate form to interact with the target receptor. wiley.com In many commercial formulations, the carboxylic acid is converted to an ester to improve its uptake into the plant. wiley.com Once inside the plant, these esters are hydrolyzed by plant enzymes back to the active carboxylic acid form. wiley.com The carboxylic acid group, along with the nitrogen of the pyridine (B92270) ring, can act as a bidentate chelating agent for metal ions, which can be important for its mechanism of action.
Effects of Peripheral Substituents, e.g., Halogenation Patterns
The type and position of halogen substituents on the pyridine ring of 4-aminopicolinic acid derivatives are crucial for determining their herbicidal activity and selectivity. google.com For example, compounds with halogen, alkoxy, alkylthio, aryloxy, or trifluoromethyl substituents at the 3-, 5-, and 6-positions have been found to be potent herbicides with a broad spectrum of weed control. google.com
Conformational Analysis and Molecular Recognition
The three-dimensional shape (conformation) of this compound derivatives and how they are recognized at a molecular level are critical to their biological function. The specific arrangement of the amino, cyano, and carboxylic acid groups, along with other substituents on the pyridine ring, dictates how the molecule fits into the binding pocket of its target protein.
For synthetic auxin herbicides, molecular recognition involves fitting into the binding site of specific auxin-binding proteins. nih.gov While the natural auxin IAA binds to the TIR1 protein, some synthetic auxins, including picolinate derivatives, show preferential binding to other related F-box proteins like AFB5. google.com This difference in molecular recognition is a key determinant of their herbicidal selectivity. The ability to form specific hydrogen bonds and other non-covalent interactions within the binding pocket is essential for a stable and effective interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For herbicidal compounds, QSAR models can help in predicting the potency of new, unsynthesized derivatives, thereby guiding the design of more effective molecules. nih.gov
In the context of picolinic acid derivatives and related herbicides, QSAR studies have been employed to understand the key molecular descriptors that influence activity. nih.gov These models can take into account various physicochemical properties, such as electronic effects (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobicity (e.g., logP). By establishing a mathematical relationship between these descriptors and the observed herbicidal activity (e.g., IC50 values), researchers can identify the structural features that are most important for potency and selectivity. nih.govmdpi.com For instance, a 3D-QSAR model was developed for a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids to guide the synthesis of more potent herbicides. nih.gov
Below is an interactive data table summarizing the influence of different substituents on the herbicidal activity of picolinic acid derivatives.
Ligand-Target Binding Interactions
Hydrogen bonds are among the most crucial interactions for ensuring specificity and affinity in ligand-protein complexes. They are highly directional and depend on the precise geometry between a hydrogen bond donor (like an N-H or O-H group) and a hydrogen bond acceptor (like a nitrogen or oxygen atom). The this compound scaffold contains multiple functional groups capable of participating in such networks.
The carboxylic acid group is a classic hydrogen bond participant, capable of acting as both a donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). This allows it to form strong, often bidentate, interactions with residues like Arginine or Lysine, or to interact with backbone amides. The 4-amino group provides a hydrogen bond donor functionality. In the context of enzyme inhibition, this amino group, along with the pyridine nitrogen, can be critical for anchoring the molecule in the active site. For instance, in related heterocyclic compounds, the amino group is often observed forming key hydrogen bonds with backbone carbonyls or acidic residues like Aspartate and Glutamate. nih.gov
The cyano group, while not a classic hydrogen bond donor, is a potent hydrogen bond acceptor. Its nitrogen atom can interact with donor groups within the binding site. Furthermore, the substitution pattern on picolinic acid derivatives significantly influences the formation of hydrogen bonding networks and the subsequent packing arrangements in the solid state. In studies of related inhibitors, the strategic placement of hydrogen bond donors and acceptors has been shown to be essential for potent biological activity. For example, in the design of BCL6 inhibitors, derivatives of 4,6-dichloro-5-cyanopicolinic acid were synthesized, where the picolinic acid moiety was designed to form specific hydrogen bonds. semanticscholar.orgnih.gov Similarly, analysis of various protein-ligand complexes reveals that physiological ligands form, on average, twice as many hydrogen bonds with their protein targets compared to synthetic drugs, highlighting the importance of optimizing these interactions. nih.gov
The table below illustrates potential hydrogen bonding interactions between the functional groups of a this compound derivative and common amino acid residues found in a protein binding pocket.
| Functional Group on Ligand | Interaction Type | Potential Amino Acid Partner(s) |
| Carboxylic Acid (-COOH) | Donor & Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln, Backbone N-H, Backbone C=O |
| 4-Amino Group (-NH₂) | Donor | Asp, Glu, Asn, Gln, Ser, Thr, Backbone C=O |
| 3-Cyano Group (-CN) | Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln, Backbone N-H |
| Pyridine Ring Nitrogen | Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln, Backbone N-H |
Pi-stacking interactions can occur between the electron-rich π-system of the pyridine ring and the aromatic side chains of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These interactions can be categorized as face-to-face or edge-to-face, depending on the relative orientation of the aromatic rings. In many protein-ligand complexes, these stacking interactions are crucial for correctly orienting the ligand within the binding site.
Cation-π interactions are another important type of aromatic interaction where the electron-rich face of the pyridine ring interacts favorably with a positively charged group, such as the side chains of Lysine (Lys) or Arginine (Arg). The electron-withdrawing nature of the cyano and carboxylic acid groups can modulate the electron density of the pyridine ring, influencing the strength of these interactions.
In the development of antiplasmodial 4-aminoquinoline (B48711) derivatives, a related class of compounds, the ability of the quinoline (B57606) ring to interact with the porphyrin ring of hematin (B1673048) is a key determinant of activity. nih.gov This interaction is a form of π-π stacking. Computational studies on other aromatic systems have also confirmed that cation-anion pairs can interact predominantly through π-π interactions. rsc.org For this compound derivatives, substituents attached to the pyridine ring can be designed to enhance these aromatic interactions, for example, by adding other aromatic groups that can engage in further stacking within the target site.
The table below summarizes the types of aromatic interactions possible for the core pyridine ring.
| Interaction Type | Ligand Moiety | Potential Amino Acid Partner(s) |
| π-π Stacking (Face-to-Face) | Pyridine Ring | Phe, Tyr, Trp, His |
| π-π Stacking (Edge-to-Face) | Pyridine Ring | Phe, Tyr, Trp, His |
| Cation-π Interaction | Pyridine Ring | Lys, Arg |
Hydrophobic interactions are a major driving force in protein-ligand binding. These interactions arise from the tendency of nonpolar groups to be excluded from the aqueous solvent and cluster together in the more nonpolar environment of a protein's binding pocket. While the this compound core itself has polar features, SAR studies often involve adding nonpolar substituents to the ring structure to exploit hydrophobic pockets within the target protein.
By systematically modifying the substituents on the picolinic acid ring, researchers can probe for the presence of these hydrophobic regions. For instance, adding alkyl or aryl groups at available positions on the ring can lead to a significant increase in binding affinity if these groups can be accommodated by a hydrophobic pocket. Studies on various kinase inhibitors have shown that optimizing hydrophobic interactions at the drug-target interface can significantly enhance biological activity. plos.org In the development of BCL6 inhibitors, modifying a quinolinone core (which was attached to a cyanopyridine moiety) with different substituents allowed for the exploration of a solvated pocket, where displacing water molecules and making favorable hydrophobic contacts with residues like Valine was a key strategy. nih.gov
The analysis of thousands of protein-ligand complexes has shown that while physiological ligands rely heavily on hydrogen bonds, synthetic drugs often rely more on hydrophobic interactions to achieve target selectivity. nih.gov Therefore, the rational design of this compound derivatives would involve balancing the polarity required for solubility and hydrogen bonding with the lipophilicity needed to engage in productive hydrophobic interactions.
The table below provides examples of substituents that could be added to the this compound scaffold to enhance hydrophobic interactions and the corresponding amino acid residues they might interact with.
| Substituent Type | Example Substituents | Potential Interacting Amino Acid Residues |
| Alkyl Chains | Methyl, Ethyl, Propyl, Isopropyl, Cyclopropyl | Ala, Val, Leu, Ile, Met |
| Aryl Groups | Phenyl, Naphthyl | Phe, Tyr, Trp, Leu, Val, Ala |
| Substituted Aryl | Chlorophenyl, Methylphenyl | Ala, Val, Leu, Ile, Met, Phe, Tyr, Trp |
Mechanistic Investigations of Biological Activity
Enzyme Inhibition Studies
There is no available information regarding enzyme inhibition studies specifically conducted on 4-Amino-3-cyanopicolinic acid. Therefore, its mode of inhibition, potential for irreversible inactivation, and interactions with substrate recognition and catalytic sites remain unknown.
Mode of Inhibition
No data are available to characterize the mode of enzyme inhibition for this compound.
Irreversible Inactivation Mechanisms (e.g., Mechanism-Based Inactivators)
There are no published studies to suggest whether this compound functions as a mechanism-based inactivator or through other irreversible inactivation mechanisms.
Substrate Recognition and Catalytic Site Interactions
Details regarding the interaction of this compound with enzyme substrate recognition and catalytic sites have not been documented.
Modulation of Cellular Pathways
Specific information on how this compound modulates cellular pathways is not available in the scientific literature.
Impact on Metabolic Pathways (e.g., amino acid biosynthesis, specific metabolic regulators)
There are no research findings that describe the impact of this compound on metabolic pathways, including amino acid biosynthesis or other metabolic regulators.
Effects on Cell Proliferation and Apoptosis
Studies detailing the effects of this compound on cell proliferation and apoptosis have not been found in the public domain.
Hormone Mimicry and Disruption of Growth Processes (e.g., auxinic activity of picolinic acids)
Picolinic acid and its derivatives are recognized as a significant class of synthetic auxin herbicides. nih.govresearchgate.net These compounds mimic the action of natural plant hormones, specifically auxin, leading to disruptions in normal growth processes. Recently, new picolinate (B1231196) compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl have been introduced as novel herbicides. nih.govresearchgate.net
Research into the herbicidal activity of picolinic acid derivatives has shown that structural modifications can lead to highly potent compounds. For instance, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized and tested for their inhibitory effects on the root growth of Arabidopsis thaliana. nih.gov One compound, V-7, demonstrated an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl. nih.gov Another compound, V-8, exhibited significant post-emergence herbicidal activity, proving more effective than picloram (B1677784) at a dosage of 300 g/ha, while remaining safe for crops such as corn, wheat, and sorghum. nih.gov
The mechanism of action for these synthetic auxins involves binding to specific auxin receptors. Unlike natural auxins such as IAA, which primarily bind to the TIR1 receptor, 2-picolinic acid-based herbicides tend to bind to the AFB5 receptor. nih.gov Molecular docking studies have confirmed that compounds like V-7 can dock more intensively with the auxin-signaling F-box protein 5 (AFB5) than picloram. nih.gov This interaction triggers a cascade of events that ultimately leads to plant death. Some 6-indazolyl-2-picolinic acids have been shown to induce the up-regulation of auxin-responsive genes, leading to increased ethylene (B1197577) production and ABA accumulation, which differs from the mode of action of other picolinic acids. researchgate.net
Further studies on related compounds, such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, have also demonstrated potent herbicidal activity. mdpi.com Several of these compounds showed superior inhibitory effects on A. thaliana root growth compared to picloram, with some even outperforming the new herbicide florpyrauxifen. mdpi.com These findings underscore the potential of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as lead structures for the development of novel synthetic auxin herbicides. nih.govmdpi.com
| Compound Series | Key Findings | Reference |
| 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid | Compound V-7 had an IC50 value 45 times lower than halauxifen-methyl. Compound V-8 showed better post-emergence herbicidal activity than picloram. | nih.gov |
| 3-chloro-6-pyrazolyl-2-picolinic acids | Compound c5 exhibited better post-emergence herbicidal activity and a broader spectrum than clopyralid. | nih.gov |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid | Compound S202 showed 78.4% inhibition of A. thaliana root growth at 0.5 µmol/L, compared to 33.8% for florpyrauxifen. | mdpi.com |
| 6-indazolyl-2-picolinic acids | Induced up-regulation of auxin genes ACS7 and NCED3, promoting ethylene release and ABA production. | researchgate.net |
Molecular Target Identification and Validation
The identification and validation of molecular targets are crucial for understanding the mechanism of action of compounds like this compound and its derivatives. This process often involves a combination of receptor binding assays and protein-ligand interaction mapping.
Receptor Binding Assays (e.g., adenosine (B11128) receptors for related compounds)
Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. nih.govmerckmillipore.com These assays typically use a radiolabeled ligand to measure its binding to a receptor of interest. revvity.com The dissociation constant (Kd), which indicates the concentration of ligand at which half of the receptors are occupied, is a key parameter derived from these assays. nih.gov
While direct binding data for this compound is not extensively available in the provided context, the study of related picolinic acid derivatives and other heterocyclic compounds provides insights into potential molecular targets. For instance, adenosine receptors (A1, A2A, A2B, and A3) are common targets for various therapeutic agents and have been investigated for their interaction with nitrogen-containing heterocyclic compounds. nih.govdiva-portal.orgmdpi.com
Binding assays for adenosine receptor ligands often involve competition experiments where a novel compound's ability to displace a known radiolabeled ligand is measured. nih.gov The results are typically expressed as Ki values, representing the inhibitory constant. For example, studies on 2-aryl-9-substituted-6-morpholino purine (B94841) derivatives showed varying affinities for the four adenosine receptor subtypes, with some compounds exhibiting high potency. diva-portal.org
The following table summarizes binding affinity data for some adenosine receptor ligands, illustrating the type of data generated from such assays.
| Compound | Receptor | Affinity (pKi) | Reference |
| 3x | A1 | 8.23 ± 0.06 | diva-portal.org |
| 3v | A3 | 7.83 ± 0.16 | diva-portal.org |
Protein-Ligand Interaction Mapping
Protein-ligand interaction mapping provides a detailed view of how a compound binds to its target protein at the molecular level. arxiv.org This can be achieved through experimental techniques like X-ray crystallography and NMR spectroscopy, or through computational methods such as molecular docking. nih.gov
Molecular docking simulations are frequently used to predict the binding mode and affinity of a ligand within the active site of a protein. nih.gov For example, docking studies with the auxin receptor AFB5 have been instrumental in explaining the high herbicidal potency of certain picolinic acid derivatives. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.
Computational approaches can also predict protein-ligand contacts by representing the interaction as a graph, where nodes are ligand atoms and protein residues, and edges represent their interactions. arxiv.org This allows for the generation of molecules with a higher likelihood of being compatible with a specific binding pocket. arxiv.org Furthermore, methods based on local sequence similarity can predict protein-ligand interactions even for diverse protein families where traditional sequence alignment methods may fail. nih.gov
Fluorescence spectroscopy is another powerful technique for studying protein-ligand interactions. jelsciences.com By monitoring changes in the intrinsic fluorescence of amino acid residues like tryptophan upon ligand binding, researchers can obtain information about the binding event, including binding constants and thermodynamic parameters. jelsciences.com
Preclinical Research Applications and Models
In Vitro Efficacy and Selectivity Profiling
In vitro studies are fundamental in the preclinical evaluation of novel compounds, providing initial insights into their biological activity and selectivity. For analogs of 4-Amino-3-cyanopicolinic acid, these assays have been crucial in determining their potential as herbicides.
A comprehensive literature search did not yield specific information on the anti-cancer activity of this compound or its close analogs in cell-based assays. One study on various picolinic acid derivatives found that one compound exhibited cytotoxicity against A549 lung cancer cells, while none of the tested compounds were effective against MCF-7 breast cancer cells pensoft.net.
In contrast, extensive cell-based assays have been performed to evaluate the herbicidal activity of 4-aminopicolinic acid derivatives. These assays primarily involve measuring the inhibition of plant growth, particularly root growth, in model plant species and common weeds.
Root Growth Inhibition Assays:
Arabidopsis thaliana : As a model plant, Arabidopsis thaliana is frequently used for initial screening of herbicidal activity. Studies on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds demonstrated significant inhibitory effects on the root growth of A. thaliana at various concentrations. nih.gov For instance, at a concentration of 0.5 µmol/L, compound S202 showed a 78.4% inhibition of root growth, which was more potent than the commercial herbicide florpyrauxifen (33.8% inhibition) nih.govbohrium.com. Similarly, another study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives found that some compounds had significantly lower IC50 values for root growth inhibition than the commercial herbicide halauxifen-methyl (B1255740) nih.gov.
Weed Species : The herbicidal efficacy of these analogs has also been tested against various weed species. In one study, 28 novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, at a concentration of 250 µM, resulted in over 80% inhibition of root growth in Brassica napus (rapeseed) nih.govbohrium.com. Another study on 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids and 4-amino-3,5-dichloro-6-(2H-indazolyl)-2-picolinic acids also reported good inhibitory effects on the root growth of five different weed species mdpi.com.
| Compound | Concentration (µmol/L) | Inhibition (%) | Reference Compound | Reference Inhibition (%) |
|---|---|---|---|---|
| S202 | 0.5 | 78.4 | Florpyrauxifen | 33.8 |
| Compound Class | Concentration (µM) | Weed Species | Inhibition (%) |
|---|---|---|---|
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids (28 compounds) | 250 | Brassica napus | >80 |
A thorough review of the available scientific literature did not reveal specific studies detailing biochemical assays for enzyme activity directly related to this compound or its herbicidal analogs. The primary mode of action for this class of herbicides is as synthetic auxins. nih.govnih.gov This mechanism involves binding to auxin co-receptor complexes, such as TIR1/AFB proteins, which then leads to the degradation of transcriptional repressors and subsequent changes in gene expression, rather than direct inhibition of a specific enzyme that would be measured in a traditional biochemical assay. nih.gov
In Vivo Proof-of-Concept Studies in Animal Models
No information was found in the searched literature regarding the selection and justification of animal models for in vivo proof-of-concept studies of this compound or its close analogs for anti-cancer applications.
The biological plausibility of 4-aminopicolinic acid derivatives as herbicides is well-established, as they mimic the natural plant hormone auxin. nih.govnih.gov This leads to uncontrolled and disorganized plant growth, ultimately resulting in plant death. However, a detailed assessment of the biological plausibility for anti-cancer effects of this compound or its close analogs is not possible due to the lack of available research data.
Consistent with the lack of in vitro anti-cancer data, no in vivo efficacy studies in anti-tumor models for this compound or its close analogs were identified in the literature search.
Conversely, the in vivo efficacy of related 4-aminopicolinic acid derivatives has been demonstrated in weed control models through post-emergence application studies. Post-emergence herbicides are applied to weeds that have already germinated and are actively growing. lawndoctor.comlawnlove.com
Post-Emergence Herbicidal Activity:
Studies on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives showed good inhibitory effects on broadleaf weeds. Notably, 10 of the tested compounds achieved 100% inhibition of the growth of Amaranthus retroflexus L (redroot pigweed) in post-emergence tests. nih.govbohrium.com Similarly, research on 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids and their 2H-indazolyl isomers demonstrated that a majority of these compounds exhibited a 100% post-emergence herbicidal effect at a rate of 250 g/ha against Amaranthus retroflexus and Chenopodium album. mdpi.com Furthermore, a study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives found that compound V-8 showed better post-emergence herbicidal activity than the commercial herbicide picloram (B1677784) at a dosage of 300 g/ha. nih.gov
| Compound Class/Name | Application Rate | Weed Species | Efficacy |
|---|---|---|---|
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids (10 compounds) | Not Specified | Amaranthus retroflexus L. | 100% inhibition |
| 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids and isomers | 250 g/ha | Amaranthus retroflexus and Chenopodium album | 100% effect |
| Compound V-8 (4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative) | 300 g/ha | Not Specified | Better than Picloram |
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds like 4-Amino-3-cyanopicolinic acid in solution. slideshare.net By analyzing the chemical shifts, peak intensities, and spin-spin coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom within the molecule can be determined. slideshare.netlibretexts.org The chemical shift values provide insights into the electronic environment of the protons and carbons, while integration of ¹H NMR peak areas reveals the relative number of protons in a given environment. libretexts.org Spin-spin coupling, observed as peak splitting, offers direct information about the connectivity of neighboring atoms. libretexts.org
Beyond basic structural confirmation, NMR spectroscopy is also a powerful tool for studying intermolecular interactions. mdpi.comnih.gov Changes in chemical shifts upon variation of solvent polarity or concentration can indicate the presence and nature of interactions such as hydrogen bonding. mdpi.com For instance, the chemical shifts of carbonyl carbons in amino acid derivatives have been shown to correlate with solvent polarity, providing a means to probe these subtle forces. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify protons that are close in space, further defining the molecule's three-dimensional conformation and its interactions with other molecules.
X-ray Crystallography for Solid-State Structure and Coordination Chemistry
X-ray crystallography provides definitive information about the three-dimensional atomic and molecular structure of a compound in its crystalline state. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. nih.gov This method is fundamental for establishing the solid-state conformation and packing of this compound molecules within a crystal lattice.
Mass Spectrometry for Derivatized Compounds and Metabolites
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. vanderbilt.edu For complex biological samples, MS is often coupled with a separation technique like liquid chromatography (LC-MS) to analyze individual components within a mixture. mdpi.com This is particularly useful for identifying and quantifying metabolites of this compound.
To enhance volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS), non-volatile compounds like amino acids are often chemically modified into more volatile derivatives. researchgate.net A common derivatization method is trimethylsilylation (TMS), which converts acidic protons into trimethylsilyl (B98337) groups. nist.gov The mass spectra of these derivatives exhibit characteristic fragmentation patterns that can be used for structural identification. researchgate.netnih.gov For example, the analysis of TMS derivatives of amino acids can reveal specific fragment ions that are indicative of the original amino acid structure. nih.gov Multiple reaction monitoring (MRM) is a sensitive and selective LC-MS/MS technique used to quantify target compounds in complex matrices by tracking specific parent-to-daughter ion transitions. mdpi.com
Computational Chemistry and Molecular Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules. researchcommons.org DFT methods can be used to optimize the geometry of this compound and calculate a wide range of molecular properties. niscpr.res.in These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic behavior. researchgate.netnih.gov
The energy difference between HOMO and LUMO, known as the energy gap, provides insights into the chemical stability of the compound. researchgate.net Other calculated parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness further characterize the molecule's electronic properties and reactivity. researchgate.netnih.gov These theoretical calculations complement experimental data and provide a deeper understanding of the molecule at the atomic level. niscpr.res.in
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. scispace.com Molecular docking predicts the preferred orientation and binding affinity of the ligand within the active site of the target protein. scielo.sa.cr This process involves generating multiple conformations of the ligand and scoring them based on their fit and interaction energies with the receptor. scispace.com
Following docking, molecular dynamics simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. biotechrep.ir MD simulations provide a dynamic view of the interactions, calculating the root mean square deviation (RMSD) to assess the stability of the complex and the root mean square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov These simulations offer detailed insights into the hydrogen bonds and other non-covalent interactions that stabilize the binding of the ligand to its target. biotechrep.ir
De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties. nih.gov The chemical structure of this compound can serve as a scaffold, or core structure, for the design of new drug candidates. arxiv.org By retaining the essential features of the scaffold and systematically adding or modifying functional groups, new molecules can be generated and evaluated for their potential to bind to a specific biological target. arxiv.org
Modern de novo design often employs machine learning and deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), to explore a vast chemical space and propose novel structures. nih.govnih.gov These methods can be trained on large datasets of known molecules and their properties to learn the rules of chemical structure and bioactivity. The generated molecules can then be assessed using molecular docking and other computational tools to predict their efficacy before being synthesized and tested experimentally. arxiv.org
Role As a Synthetic Building Block and Chemical Probe
Integration into Complex Organic Molecules
The strategic placement of reactive functional groups on the 4-Amino-3-cyanopicolinic acid scaffold allows for its straightforward integration into larger, polyfunctional molecules. The amino and carboxylic acid groups are common handles for amide bond formation, while the cyano group can undergo various transformations, and the pyridine (B92270) ring itself can be subject to further substitution. This versatility is prominently demonstrated in the synthesis of complex herbicidal agents where the picolinic acid core is a foundational element. nih.govmdpi.com For instance, synthetic routes often begin with precursors like 4-amino-3,5,6-trichloro-2-picolinonitrile, which can be selectively fluorinated and subsequently hydrolyzed to form a 4-aminopicolinic acid derivative, ready for coupling with other heterocyclic moieties to create the final active ingredient. nih.gov
A chiral synthon is a stereochemically pure building block used to introduce a specific chirality into a target molecule. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, it does not function as a chiral synthon itself. The scientific literature reviewed does not provide documented examples of this specific compound being used as a substrate in stereoselective synthesis to induce chirality in resulting molecules. While methods exist for the stereoselective synthesis of various amino acid and cyclopropane (B1198618) derivatives, the application of this compound in this context is not established. doi.org
Diversity-oriented synthesis (DOS) is a strategy aimed at producing collections of structurally diverse small molecules from a common starting material to explore chemical space for biological screening. nih.govcore.ac.uk Amino acid-derived reagents are often employed in DOS methodologies due to their inherent chirality and polarity. nih.gov However, based on the available scientific literature, the specific use of this compound as a foundational building block for creating libraries of compounds via diversity-oriented synthesis has not been documented.
Applications in Medicinal Chemistry Research
The 4-aminopyridine (B3432731) and picolinic acid motifs are well-regarded scaffolds in medicinal chemistry, known to be part of various biologically active compounds. chemimpex.com While direct applications of the 3-cyano substituted version are less common, the core structure holds significant potential.
The 4-aminopyridine framework is a key component in drugs targeting the central nervous system. nih.gov For example, derivatives of 4-aminopyridine have been synthesized and investigated for their potential antiamnesic and anticholinesterase activities, which are relevant to Alzheimer's disease treatment. nih.govnih.gov Similarly, the structurally related 4-aminocinnoline-3-carboxylic acid scaffold, a bioisostere of 4-aminopicolinic acid, has been used to generate derivatives with antibacterial, antifungal, and central nervous system activities. researchgate.netnih.govnih.gov These examples highlight the value of the 4-amino-acid-heterocycle motif as a "privileged structure" in medicinal chemistry, suggesting that this compound could serve as a valuable starting scaffold for the discovery of new therapeutic agents.
Biochemical probes are molecules designed to interact with and report on biological systems, for example, through fluorescence or affinity tagging to help elucidate metabolic or signaling pathways. Despite the utility of other small molecules in this area, there is no significant documentation in the reviewed scientific literature describing the application of this compound in the design and synthesis of such biochemical probes.
Contributions to Agrochemical Development
The most significant and well-documented application of the 4-aminopicolinic acid scaffold is in the field of agrochemicals, specifically in the development of synthetic auxin herbicides. researchgate.net These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible weed species, particularly broadleaf weeds. uwa.edu.au
The 4-aminopicolinic acid core is the foundation for a major class of pyridine-based herbicides, including highly effective compounds like picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid) and aminopyralid. researchgate.netresearchgate.net More recently, this core structure has been used as a building block to create a new generation of 6-aryl-picolinate herbicides. nih.govmdpi.commdpi.com In the synthesis of these advanced herbicides, a substituted 4-aminopicolinic acid derivative is coupled with other complex moieties, such as substituted pyrazoles, to produce the final active compounds. nih.govmdpi.com
Research has shown that derivatives of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid exhibit potent herbicidal activity, in some cases significantly exceeding that of commercial standards. nih.govmdpi.com The functional groups on the picolinic acid ring, including the 4-amino group, are crucial for binding to the auxin co-receptor complex in plants, such as the F-box protein AFB5. mdpi.com The versatility of the 4-aminopicolinic acid building block allows for systematic modification, enabling chemists to fine-tune the herbicidal spectrum, crop selectivity, and efficacy of the resulting agrochemicals. nih.govmdpi.com
Table of Research Findings on Herbicidal Derivatives
| Compound Class | Target Weeds | Key Research Finding | Reference(s) |
| 6-(5-Aryl-1-pyrazolyl)-2-picolinic acids | Broadleaf Weeds (e.g., Amaranthus retroflexus) | Exhibit potent post-emergence herbicidal activity, with some compounds showing 100% inhibition of weed growth at tested concentrations. | nih.govmdpi.com |
| 4-Amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana (model), Broadleaf Weeds | Certain derivatives showed significantly higher root growth inhibition than commercial herbicides like picloram and halauxifen-methyl (B1255740). | mdpi.com |
| 4-Aminopicolinic Acid Esters | Weeds in rice, wheat, and pasture systems | Arylalkyl esters of 4-aminopicolinic acids are effective for controlling a range of weeds in important cropping systems. | researchgate.net |
Precursors for Herbicide Development
Extensive searches for the use of this compound as a direct precursor in the development of herbicides did not yield specific results. Scientific literature and patents detail the synthesis of various picolinate (B1231196) herbicides, which are a significant class of synthetic auxin herbicides. These syntheses often start from related 4-aminopicolinic acid derivatives or their nitrile precursors. For instance, the synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds has been described starting from 4-amino-3,5,6-trichloro-2-picolinonitrile. nih.gov However, direct evidence of "this compound" being utilized as a foundational building block for commercial or developmental herbicides is not documented in the available resources.
Tools for Studying Plant Enzyme Interactions
There is no specific information available from the conducted searches to suggest that this compound is used as a chemical probe or tool for studying plant enzyme interactions. Research in this area often focuses on known herbicides and their mechanisms of action, such as the inhibition of specific enzymes involved in amino acid biosynthesis. frontiersin.orgnih.gov While the broader class of amino acid derivatives is studied for interactions with plant enzymes like the GH3 family of acyl acid amido synthetases, which conjugate amino acids to plant hormones, there is no mention of this compound in this context. nih.govnih.gov
Research on the Coordination Chemistry of this compound Remains Limited
A thorough review of available scientific literature and chemical databases indicates a significant lack of published research specifically detailing the coordination chemistry of this compound. Despite targeted searches for the compound and its corresponding CAS number (175277-69-7), no dedicated studies on its ligand properties, the synthesis of its metal complexes, or their structural analysis could be identified in the public domain.
Consequently, it is not possible to provide a detailed, evidence-based article on the coordination chemistry of this specific compound as requested. The information required to populate the outlined sections—including N- and O-donor capabilities, specific coordination modes, and the synthesis and characterization of its transition or main group metal complexes—is not present in the accessible scientific literature.
While the fundamental structure of this compound—possessing a pyridine ring nitrogen, a carboxylic acid group, an amino group, and a cyano group—suggests a rich potential for versatile coordination behavior, including acting as a multidentate ligand, no experimental data has been published to confirm these potential binding modes. The pyridine nitrogen and the carboxylate oxygen are typical N,O-donor sites for chelation, a common feature for picolinic acid derivatives. However, the influence of the amino and cyano substituents on its coordination properties has not been experimentally documented.
Similarly, there are no available reports on the synthesis of either transition metal or main group metal complexes with 4-amino-3-cyanopicolinate as a ligand. As a result, no characterization data (such as spectroscopic or magnetic properties) or structural analyses (from techniques like X-ray crystallography) are available to be presented in data tables or discussed in detail.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the coordination chemistry of this compound. Until such studies are conducted and published, a comprehensive and scientifically accurate article on this specific topic cannot be generated.
Coordination Chemistry of 4 Amino 3 Cyanopicolinic Acid
Structural Analysis of Coordination Compounds
Chelate Ring Formation
Picolinic acid (pyridine-2-carboxylic acid) is a classic bidentate chelating ligand, coordinating to a metal ion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. This coordination typically forms a stable five-membered chelate ring. The presence of the amino (-NH2) and cyano (-C≡N) groups at the 4- and 3-positions, respectively, on the pyridine ring of 4-Amino-3-cyanopicolinic acid introduces additional potential donor sites.
The amino group's nitrogen atom and the cyano group's nitrogen atom could potentially participate in coordination, leading to more complex structures, such as polynuclear complexes or bridged frameworks. However, the primary and most stable mode of coordination is expected to be the bidentate chelation from the picolinic acid moiety. The stability of chelate rings, particularly five- and six-membered rings, is a well-established principle in coordination chemistry, significantly enhancing the thermodynamic stability of the resulting metal complex compared to analogous monodentate ligands—a phenomenon known as the chelate effect.
Table 1: Potential Donor Atoms in this compound
| Functional Group | Potential Donor Atom(s) | Expected Role in Chelation |
| Pyridine Ring | Nitrogen | Primary participant in chelate ring formation |
| Carboxylic Acid | Oxygen (deprotonated) | Primary participant in chelate ring formation |
| Amino Group | Nitrogen | Potential secondary or bridging donor |
| Cyano Group | Nitrogen | Potential secondary or bridging donor |
Crystal Packing and Supramolecular Assembly
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For metal complexes of this compound, these forces would include hydrogen bonds, π–π stacking interactions, and potentially dipole-dipole interactions involving the cyano group.
The amino group is a strong hydrogen-bond donor, while the carboxylate oxygen atoms, the cyano nitrogen, and the pyridine nitrogen are potential hydrogen-bond acceptors. These interactions would likely play a crucial role in the formation of extended supramolecular assemblies, such as one-dimensional chains, two-dimensional layers, or three-dimensional networks. The planar nature of the pyridine ring could also facilitate π–π stacking interactions between adjacent ligands in the crystal structure, further stabilizing the assembly. The specific nature of the supramolecular architecture would, of course, depend on the metal ion and the crystallization conditions.
Theoretical Studies of Metal-Ligand Bonding
In the absence of experimental data, theoretical studies, such as those employing Density Functional Theory (DFT), would be invaluable for understanding the nature of the metal-ligand bonding in complexes of this compound. Such studies could provide insights into:
Optimized Geometries: Predicting the bond lengths and angles of the metal complexes.
Bonding Energy: Quantifying the strength of the interaction between the ligand and various metal ions.
Electronic Structure: Analyzing the distribution of electron density and the nature of the molecular orbitals involved in bonding, distinguishing between covalent and ionic contributions.
Vibrational Frequencies: Predicting the infrared spectra of the complexes, which could aid in the characterization of synthesized compounds.
Theoretical calculations on similar heterocyclic ligands have shown that the nature of the metal-ligand bond is highly dependent on the properties of both the metal ion (size, charge, electronic configuration) and the ligand (basicity of donor atoms, steric effects). For this compound, DFT could elucidate how the electron-donating amino group and the electron-withdrawing cyano group modulate the electronic properties of the picolinic acid framework and influence its coordination to a metal center.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for synthesizing 4-Amino-3-cyanopicolinic acid and its analogues is a fundamental area for future research. Current synthetic strategies often serve as a starting point, but the pursuit of more economical, scalable, and environmentally benign pathways is crucial.
Future explorations may focus on:
Retrosynthetic Prediction: Employing computational frameworks that utilize retrosynthesis models coupled with prioritization algorithms can help predict novel and promising synthetic routes. researchgate.net Such systems can analyze structural changes and reaction mechanisms to propose viable pathways and the enzymes or catalysts needed to execute them. researchgate.net
Tandem and One-Pot Reactions: Designing reaction sequences that combine multiple transformations into a single operation, such as tandem condensation and reductive cyclization, can improve efficiency. researchgate.net This approach minimizes the need for isolating intermediates, thereby saving time, resources, and reducing waste.
Novel Building Blocks: Research into the reactivity of related heterocyclic intermediates, such as 3-amino-4-cyanofurazan, can provide inspiration for new synthetic strategies. sioc-journal.cn The unique reactivity of the amino and cyano groups on such scaffolds is instrumental in designing and synthesizing a variety of derivatives. sioc-journal.cn
Stereoselective Methods: For analogues where stereochemistry is critical for biological activity, developing general and stereoselective preparation methods is a priority. uochb.cz Research into transforming easily accessible starting materials into stereo-defined products, potentially demonstrated on a gram-scale, would represent a significant advancement. uochb.cz An example of a synthetic strategy for a related picolinic acid derivative involves starting with 4-amino-3,5,6-trichloro-2-picolinonitrile, protecting the amino group, performing a fluorination reaction, and then removing the protecting group to yield a key intermediate. mdpi.com
Deeper Mechanistic Understanding of Biological Action
While derivatives of this compound show biological promise, a profound understanding of their mechanism of action at the molecular level is often required for further development. Future research will need to move beyond initial activity screening to detailed mechanistic studies.
Key areas for investigation include:
Target Identification and Validation: The primary step is to identify the specific biological target, such as an enzyme or receptor, with which the compound interacts. Pharmacological inhibition of targets like human ornithine aminotransferase (hOAT) has been recognized as a potential therapeutic strategy in certain diseases. nih.gov
Enzyme-Inhibitor Interactions: Detailed kinetic studies are essential to determine the nature of the interaction (e.g., reversible, irreversible, competitive). nih.gov Techniques like intact protein mass spectrometry, protein crystallography, and dialysis experiments can confirm whether a compound forms a covalent adduct with its target protein. nih.gov For instance, in the study of arginase inhibitors, X-ray crystallography revealed that a sulfonamide group displaces a metal-bridging hydroxide (B78521) ion to bridge a binuclear manganese cluster in the enzyme's active site. nih.gov
Structural Biology: Obtaining crystal structures of the compound bound to its biological target provides invaluable insight. nih.gov These structures can reveal specific hydrogen bonds, hydrophobic interactions, and covalent linkages that are critical for binding and activity. nih.govmdpi.com For example, the crystal structure of an hOAT inactivator showed it covalently linked to the PLP cofactor, with its carboxylate group forming a strong hydrogen bond with a tyrosine residue in the active site. nih.gov
Elucidation of Reaction Pathways: For mechanism-based inactivators, it is crucial to understand the chemical transformation the compound undergoes within the active site. nih.gov Stopped-flow experiments and mass spectrometric analysis of reaction products can help elucidate the step-by-step mechanism, as demonstrated in the study of hOAT inactivators where a novel second-deprotonation mechanism was proposed to explain its high potency and selectivity. nih.gov
Design of Next-Generation Analogues for Enhanced Activity and Selectivity
The rational design of new analogues based on the this compound scaffold is a promising direction for discovering compounds with improved potency, selectivity, and favorable physicochemical properties. This process relies heavily on understanding structure-activity relationships (SAR).
Future design strategies will likely involve:
Systematic Structural Modification: The generation of potent peptidomimetics, for example, involves a systematic understanding of SAR through strategies like amino acid substitution with natural or unnatural amino acids. mdpi.com Replacing a tyrosine residue with 2',6'-dimethyl-L-tyrosine in a peptide analogue led to a 27-fold increase in binding affinity to the human Mu opioid receptor. mdpi.com
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties can lead to improved characteristics. In the development of BACE1 inhibitors, modifying the molecule to reduce the pKa of an amidine group was a key strategy to lower PgP-mediated efflux and improve brain penetration. acs.org
Target-Focused Design: Designing analogues for a specific purpose, such as herbicidal activity, involves introducing moieties known to be effective. For instance, introducing a phenyl-substituted pyrazolyl group at the 6-position of a picolinic acid core was used to create potential new synthetic auxin herbicides. mdpi.com
Conformational Analysis: Understanding the preferred 3D conformation of a molecule is critical for its interaction with a biological target. The optimization of cystobactamid antibiotics revealed that while certain alkoxy side chains were important for activity, flexibility in the molecule could tolerate variations in the distance between them. d-nb.info
Development of Advanced Computational Models for Prediction and Design
Computational chemistry and molecular modeling are indispensable tools that can accelerate the discovery and optimization process. Future research will increasingly rely on sophisticated computational models to guide experimental work.
Key advancements are expected in:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the molecular structure, reactivity indices (such as hardness and chemical potential), and spectroscopic properties of picolinic acid derivatives. researchgate.netrdd.edu.iqresearchgate.net These calculations can help predict a molecule's nucleophilicity and correlate calculated chemical shifts with experimental NMR data. researchgate.netrdd.edu.iq
Molecular Docking and Binding Analysis: Molecular docking is a powerful tool for predicting how a ligand binds to the active site of a protein. mdpi.com It can highlight key amino acid residues responsible for binding and help rationalize experimental outcomes, as shown in studies of peptide agonists binding to the Mu opioid receptor. mdpi.com Docking studies, combined with pKa calculations, have also been used to highlight the importance of chirality and specific structural features for inhibitory activity. nih.gov
Predictive Pathway Synthesis: Advanced software can now predict novel synthetic pathways for desired chemicals. researchgate.net These tools use retrosynthesis models and scoring algorithms that consider factors like structural similarity, reaction mechanisms, and even organism specificity to identify the most promising routes for experimental validation. researchgate.net
Screening and Virtual Libraries: Computational methods can be used to screen large virtual libraries of compounds for potential activity before they are synthesized. acs.org This in silico screening can efficiently identify promising candidates for further investigation, saving significant time and resources. acs.org
Q & A
Q. What are the recommended methodologies for synthesizing 4-Amino-3-cyanopicolinic acid with high purity?
Synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or cyclization under controlled conditions. Key steps include:
- Reaction optimization : Use reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the compound.
- Characterization : Validate purity and structure using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, DMSO-d₆ solvent) .
- Yield maximization : Monitor reaction progress via TLC and adjust stoichiometric ratios of precursors (e.g., picolinic acid derivatives and cyanating agents).
Q. How can researchers ensure accurate structural elucidation of this compound using spectroscopic techniques?
A combination of spectroscopic methods is critical:
- NMR spectroscopy : Compare experimental ¹H/¹³C chemical shifts with computational predictions (e.g., DFT-based simulations) to confirm substituent positions .
- Mass spectrometry (HRMS) : Use electrospray ionization (ESI) in positive ion mode to verify molecular weight ([M+H]⁺ peak).
- FT-IR : Identify functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -COOH at ~1700 cm⁻¹).
- Cross-validation : Replicate results across independent labs to address instrumental variability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Advanced approaches include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro testing.
- Solvent effects : Apply implicit solvation models (e.g., PCM) to evaluate solvent-dependent reaction pathways .
- Validation : Compare computational results with experimental kinetic data to refine models.
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from assay conditions or compound purity. Mitigation strategies:
- Standardized protocols : Use cell lines with consistent passage numbers and culture media (e.g., DMEM + 10% FBS for cytotoxicity assays).
- Dose-response validation : Replicate studies with ≥3 biological replicates and EC₅₀/IC₅₀ calculations.
- Impurity profiling : Conduct LC-MS to identify byproducts (e.g., hydrolyzed cyano groups) that may interfere with activity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound derivatives?
SAR studies require systematic variation of substituents:
- Scaffold modification : Synthesize analogs with substituted amino or cyano groups (e.g., -CF₃, -NO₂).
- Biological screening : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Data correlation : Use QSAR models to link electronic (Hammett σ) or steric parameters (Taft’s Es) with activity trends .
- Crystallography : Solve X-ray structures of ligand-target complexes to identify key interactions (e.g., hydrogen bonds with active-site residues) .
Q. What experimental controls are essential for stability studies of this compound under physiological conditions?
- Temperature/pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.
- Light sensitivity : Store samples in amber vials and compare with light-exposed controls.
- Oxidative stress : Add H₂O₂ (1–5 mM) to simulate in vivo oxidative environments .
- Reference standards : Include commercially available stabilizers (e.g., ascorbic acid) as positive controls .
Data Analysis and Reporting
Q. How should researchers present conflicting spectroscopic data in publications?
- Transparency : Disclose instrument parameters (e.g., NMR field strength, solvent batch).
- Appendix inclusion : Provide raw data (e.g., NMR FIDs, HPLC chromatograms) in supplementary materials.
- Error analysis : Calculate signal-to-noise ratios and integration errors for NMR peaks .
- Comparative tables : Tabulate literature vs. observed values with annotations for deviations (e.g., solvent effects) .
What frameworks guide the formulation of rigorous research questions for this compound studies?
- PICO(T) : Define P opulation (e.g., enzyme targets), I ntervention (compound concentration), C omparison (positive/negative controls), O utcome (e.g., inhibition %), and T imeframe (assay duration) .
- FINER criteria : Ensure questions are F easible (lab resources), I nteresting (novel mechanisms), N ovel (unexplored derivatives), E thical (animal use justification), and R elevant (therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
